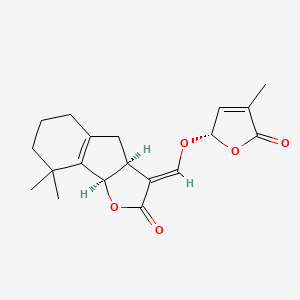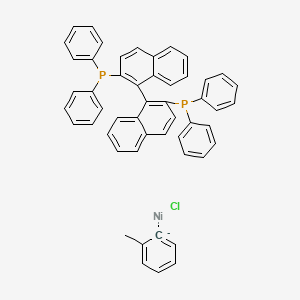
cis-((S)-Binap)NI(O-tolyl)CL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-((S)-Binap)NI(O-tolyl)CL is a nickel-based complex that has gained significant attention in the field of homogeneous catalysis. This compound is known for its air-stable nature and its ability to facilitate a variety of nickel-catalyzed transformations. The presence of the (S)-Binap ligand, a chiral bisphosphine, imparts chirality to the complex, making it valuable for enantioselective catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-((S)-Binap)NI(O-tolyl)CL typically involves the reaction of nickel(II) chloride with the (S)-Binap ligand and o-tolylmagnesium bromide. The reaction is carried out under inert conditions to prevent oxidation of the nickel complex. The general reaction scheme is as follows:
- Dissolve nickel(II) chloride in an appropriate solvent such as tetrahydrofuran (THF).
- Add the (S)-Binap ligand to the solution and stir under an inert atmosphere.
- Introduce o-tolylmagnesium bromide to the reaction mixture.
- Allow the reaction to proceed at room temperature or slightly elevated temperatures until the formation of the desired complex is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product. The air-stable nature of the complex allows for easier handling and storage, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
cis-((S)-Binap)NI(O-tolyl)CL undergoes various types of reactions, including:
Oxidation: The complex can participate in oxidation reactions where the nickel center is oxidized to a higher oxidation state.
Reduction: It can also undergo reduction reactions, where the nickel center is reduced to a lower oxidation state.
Substitution: The complex can undergo ligand substitution reactions, where the o-tolyl group or the (S)-Binap ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and organic peroxides. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. Reactions are often conducted under inert conditions to prevent oxidation.
Substitution: Ligand substitution reactions are facilitated by the use of various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(III) or nickel(IV) complexes, while reduction reactions may produce nickel(I) or nickel(0) species. Substitution reactions result in the formation of new nickel complexes with different ligands.
Applications De Recherche Scientifique
cis-((S)-Binap)NI(O-tolyl)CL has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions, hydrogenation, and cycloaddition reactions. Its chiral nature makes it valuable for enantioselective catalysis.
Biology: The complex is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential in medicinal chemistry, including its use in the synthesis of pharmaceutical intermediates.
Industry: The complex is used in industrial processes for the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of cis-((S)-Binap)NI(O-tolyl)CL involves the coordination of the nickel center with the (S)-Binap ligand and the o-tolyl group. The nickel center can undergo various oxidation states, allowing it to participate in a wide range of catalytic cycles. The (S)-Binap ligand provides a chiral environment, enabling enantioselective transformations. The o-tolyl group can be substituted by other ligands, further expanding the versatility of the complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
(TMEDA)Ni(o-tolyl)Cl: This compound is another air-stable nickel complex with broad utility in nickel-catalyzed transformations.
Ni(PCy3)2Cl2: Used in Suzuki reactions, this complex is bound to phosphine ligands and has specific applications in cross-coupling reactions.
Uniqueness
cis-((S)-Binap)NI(O-tolyl)CL stands out due to its air-stable nature, chiral environment, and versatility in catalysis. Its ability to facilitate enantioselective transformations makes it particularly valuable in the synthesis of chiral compounds. Additionally, its stability and ease of handling make it suitable for both academic and industrial applications.
Propriétés
Formule moléculaire |
C51H39ClNiP2- |
|---|---|
Poids moléculaire |
807.9 g/mol |
Nom IUPAC |
chloronickel;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;methylbenzene |
InChI |
InChI=1S/C44H32P2.C7H7.ClH.Ni/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-7-5-3-2-4-6-7;;/h1-32H;2-5H,1H3;1H;/q;-1;;+1/p-1 |
Clé InChI |
BDNFRUZOTUFTCF-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=CC=[C-]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



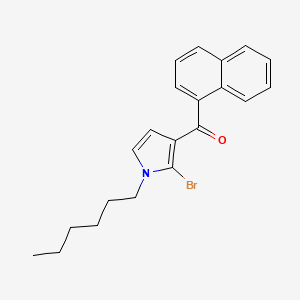
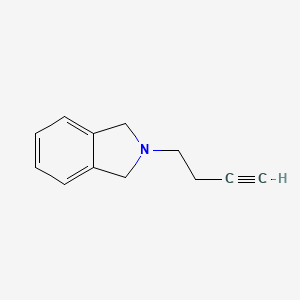

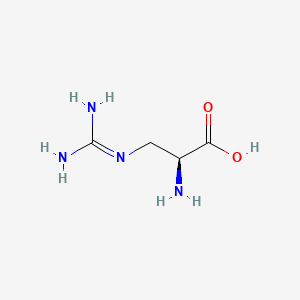
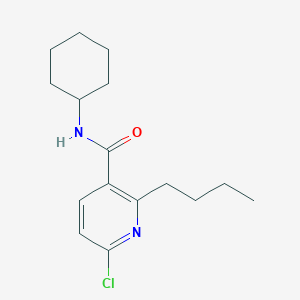
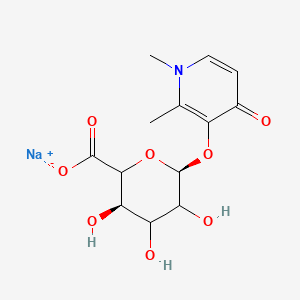
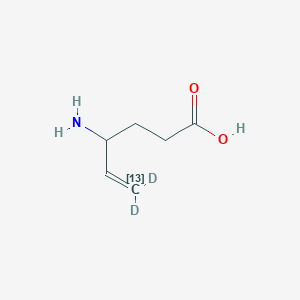
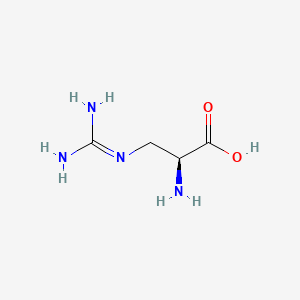
![Acetyloxy-2,6-dimethylphenoxy]-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13440396.png)


